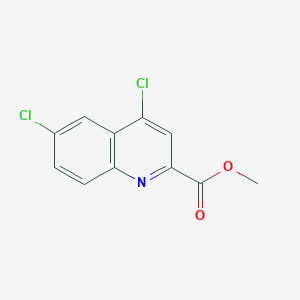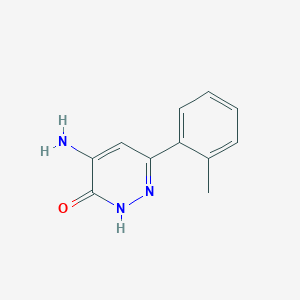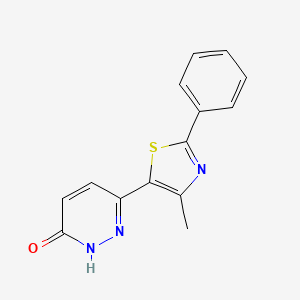
1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine
Overview
Description
1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine, commonly known as MTFD, is a chemical compound that belongs to the class of arylamines. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Polymer Synthesis
1-N-methyl-3-(trifluoromethyl)benzene-1,4-diamine and its derivatives are utilized in the synthesis of various polymers, including poly(ether imide)s and polyimides, due to their unique structural properties. These polymers are known for their excellent thermal stability, optical transparency, low dielectric constants, and mechanical strength, making them suitable for advanced applications in electronics, aerospace, and coatings. For instance, soluble fluorinated poly(ether imide)s synthesized from related diamine monomers exhibit high glass transition temperatures, optical transparency, and good mechanical properties, indicating their potential in high-performance material applications (Liu et al., 2008).
Advanced Materials
The incorporation of trifluoromethyl groups in the diamine structure leads to the development of materials with low water absorption rates, low dielectric constants, and high thermal stability. Such properties are crucial for materials used in electronic devices, where moisture resistance and thermal stability are paramount. Polyimides derived from these diamines demonstrate these properties, making them excellent candidates for electronic and optoelectronic applications (Banerjee et al., 2003).
Gas Separation Membranes
The structural modification of polyimides using this compound derivatives also impacts their gas permeability. Certain polyimides show enhanced gas permeability, solubility, and thermal stability, which are desirable features for gas separation membranes. These membranes are used in industrial processes that require the separation of specific gases from a mixture, such as in the petrochemical industry (Qiu et al., 2006).
Liquid Crystal Alignment Agents
Fluorinated copolyimides derived from trifluoromethyl-containing aromatic diamines, including derivatives of this compound, have been explored as liquid-crystal alignment agents. These materials exhibit great thermal stability, high mechanical properties, and suitable pretilt angles for nematic liquid crystals, making them potential candidates for advanced liquid-crystal display (LCD) applications. The ability to control the alignment of liquid crystals is crucial for the performance of LCDs, affecting the display's clarity, contrast, and color (Liu et al., 2002).
properties
IUPAC Name |
4-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELZLLGYMCAGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



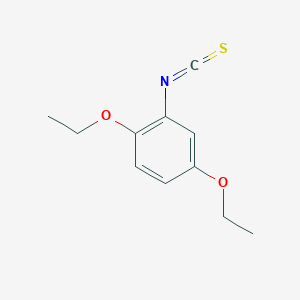

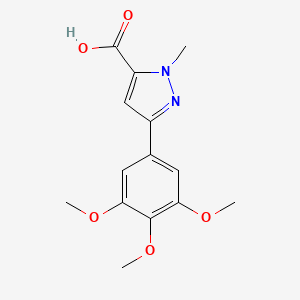

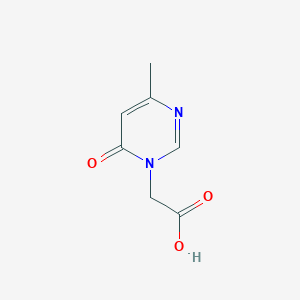
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)


![5-[(4-Chloro-2-fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1460929.png)

